3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Overview
Description
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, also known as 3-CDMB, is an organic compound belonging to the class of benzophenones. It is a colourless solid that has been used in various scientific applications such as organic synthesis, drug synthesis, and biochemistry. 3-CDMB is a versatile compound that has been used for a variety of purposes, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new lab experiments.
Scientific Research Applications
Herbicidal Activity
“3, 3′-Dimethyl-4-Methoxybenzophenone”, a compound similar to “3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone”, has been studied for its selective herbicidal activity . The compound was applied to rice and barnyardgrass to elucidate its selective herbicidal action between the two plants . It was found that the compound readily penetrated into the leaf of barnyardgrass, while in rice, the chemical was slowly absorbed . This suggests that “3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone” may also have potential as a selective herbicide.
Proteomics Research
The compound is available for purchase for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein interactions, identify new proteins, or study changes in protein expression.
properties
IUPAC Name |
(3-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMREWLSDPVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373915 | |
Record name | 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |
CAS RN |
61259-85-6 | |
Record name | 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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